2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
Overview
Description
GABAA α2 agonist and GABAA α1 partial agonist in vitro (Ki values are 14 and 121 nM respectively). Exhibits non-sedative anxiolytic activity in vivo.
Mechanism of Action
Target of Action
TCS 1205, also known as “2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide” or “Anxiolytic/nonsedative agent-1” or “CID 10315001” or “5-Nitro-alpha-oxo-N-(1R)-phenylethyl]-1H-indole-3-acetamide”, primarily targets the GABA A receptors . It acts as a GABA A α2 agonist and a GABA A α1 partial agonist .
Mode of Action
TCS 1205 interacts with its targets, the GABA A receptors, by binding to them. It acts as an agonist for the GABA A α2 subtype , meaning it binds to this receptor subtype and activates it .
Pharmacokinetics
The compound is known to be soluble in dmso , which could potentially influence its bioavailability and distribution.
Result of Action
The activation of GABA A receptors by TCS 1205 results in non-sedative anxiolytic activity . This means that the compound can reduce anxiety without causing sedation, a common side effect of many anxiolytic drugs.
Biochemical Analysis
Biochemical Properties
TCS 1205 interacts with GABA A receptors, specifically showing subtype selectivity . It acts as an agonist for the GABA A α2 subtype and a partial agonist for the GABA A α1 subtype . The Ki values for these interactions are 14 and 121 nM respectively .
Cellular Effects
The effects of TCS 1205 on cells are primarily related to its interaction with GABA A receptors . As an agonist, TCS 1205 can enhance the activity of these receptors, influencing cell signaling pathways and potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
TCS 1205 exerts its effects at the molecular level through its interactions with GABA A receptors . As an agonist, it binds to these receptors and enhances their activity . This can lead to changes in cell signaling, potentially influencing gene expression and cellular metabolism .
Biological Activity
The compound 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide is a derivative of 5-nitroindole, which has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its antineoplastic, antimicrobial, and other pharmacological effects supported by empirical data.
Antineoplastic Activity
Recent studies have indicated that derivatives of 5-nitroindole, including the compound , exhibit significant antitumor properties. For instance, a study demonstrated that certain nitroindole derivatives showed moderate cytotoxicity against various cancer cell lines such as TK-10 and HT-29. The compounds displayed IC50 values in the low micromolar range, suggesting their potential as anticancer agents .
Table 1: Cytotoxicity of Nitroindole Derivatives
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
8 | TK-10 | 6.5 |
10 | HT-29 | 7.2 |
11 | A549 | 8.0 |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Research has shown that related nitroindole derivatives possess trichomonacidal and antichagasic activities. For example, specific derivatives have been tested against Trichomonas vaginalis, exhibiting effective inhibition at concentrations as low as 10 µg/mL .
Table 2: Antimicrobial Efficacy of Nitroindole Derivatives
Compound ID | Target Organism | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
5 | T. vaginalis | 10 |
6 | Trypanosoma cruzi | 15 |
8 | Escherichia coli | >100 |
The proposed mechanism by which these compounds exert their biological effects involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The nitro group in the indole structure is believed to play a crucial role in these mechanisms, facilitating electron transfer and leading to cellular damage .
Study on Anticancer Effects
In a notable study, researchers synthesized a series of nitroindole derivatives and evaluated their anticancer activities through in vitro assays. The study concluded that compounds with specific substituents on the indole ring exhibited enhanced cytotoxicity against cancer cells compared to those without such modifications. The findings suggested that structural modifications could significantly influence biological activity .
Research on Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of various nitroindole derivatives against protozoan parasites. The results indicated that certain compounds were not only effective against T. vaginalis but also displayed activity against other protozoan pathogens, highlighting their broad-spectrum potential .
Properties
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKKJKQZHHPPDR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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